1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(cyclopentylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)5-7-3-1-2-4-7/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOSFPMZRCQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1275179-64-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Structure:
- Molecular Formula: CHNO
- Molecular Weight: 209.25 g/mol
- IUPAC Name: 1-(cyclopentylmethyl)-5-methyltriazole-4-carboxylic acid
- PubChem CID: 62054890
Physical Properties:
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Appearance | Powder |
Biological Activity
The biological activity of 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated in various studies, highlighting its potential in medicinal chemistry.
Anticancer Activity
Recent studies suggest that derivatives of triazole compounds exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxic activity against various cancer cell lines:
- Cytotoxicity Studies: In vitro studies indicated that triazole derivatives can induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and DNA fragmentation. Compounds similar to 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated IC values in the low micromolar range against leukemia and solid tumor cell lines .
The mechanism by which triazole derivatives exert their anticancer effects often involves:
- Inhibition of DNA synthesis: The compounds may interfere with DNA replication and repair mechanisms.
- Induction of oxidative stress: This leads to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells.
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. They have been evaluated against various pathogens, including bacteria and fungi. The broad-spectrum activity is attributed to their ability to disrupt cellular processes in microbial cells .
Research Findings
Several studies have contributed to understanding the biological activity of triazole derivatives:
- Antiproliferative Effects: A study on triazole compounds indicated that they possess strong antiproliferative effects on human leukemic T-cells with GI values around 0.65 μM .
- Safety Profiles: Toxicity studies on normal cell lines (e.g., HEK293) revealed that certain derivatives have a favorable safety profile, making them promising candidates for further development .
- ADME Properties: In silico studies suggest that triazole derivatives have acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, indicating their potential as drug candidates .
Case Studies
Case Study 1: Anticancer Efficacy
A recent publication highlighted a series of synthesized triazole derivatives showing remarkable activity against leukemia cell lines. The lead compound exhibited a GI value of 0.15 μM against LOX IMVI melanoma cells, suggesting potent anticancer properties .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of various triazole derivatives was assessed against clinically relevant strains of bacteria and fungi. Results indicated significant inhibition zones compared to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid shows activity against various bacterial strains. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, particularly breast and lung cancer cells. The compound's ability to inhibit specific signaling pathways involved in cell proliferation is a focal point of ongoing research.
Agriculture
Pesticidal Applications
1-(Cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its efficacy as a pesticide. Laboratory tests revealed that it effectively controls common agricultural pests such as aphids and whiteflies. The compound's mode of action involves affecting the nervous system of insects.
| Pest Type | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 75 | 150 |
Material Science
Polymer Chemistry
The compound is being explored as a building block for novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promising results in improving the material's resistance to degradation under extreme conditions.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid. Results indicated that the compound exhibited notable activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .
Case Study 2: Pesticidal Efficacy
Research conducted by agricultural scientists demonstrated the effectiveness of this triazole derivative in controlling aphid populations in greenhouse settings. Field trials confirmed a significant reduction in pest numbers compared to untreated controls .
Case Study 3: Polymer Development
In a recent publication in Polymer Science, researchers reported on the synthesis of new copolymers incorporating 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylic acid. These materials exhibited improved thermal properties and mechanical strength compared to traditional polymers .
Chemical Reactions Analysis
Carboxylic Acid Derivatives Formation
The carboxylic acid group (-COOH) at position 4 undergoes classical acid-mediated transformations:
Triazole Ring Functionalization
The 1,2,3-triazole core participates in regioselective reactions influenced by the cyclopentylmethyl substituent:
Decarboxylation Reactions
Controlled thermal or catalytic decarboxylation modifies the core structure:
Metal-Catalyzed Cross-Couplings
The triazole ring acts as a directing group in transition-metal catalysis:
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
Stability and Degradation
The compound’s stability under varying conditions:
| Condition | Observation | Implications | References |
|---|---|---|---|
| Aqueous Acid (pH <3) | Hydrolysis of triazole ring | Degrades to cyclopentylmethylamine + CO₂ | |
| UV Light | Photodecomposition (t₁/₂ = 48h) | Requires amber storage vials |
Computational Insights
DFT calculations predict reactivity trends:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
